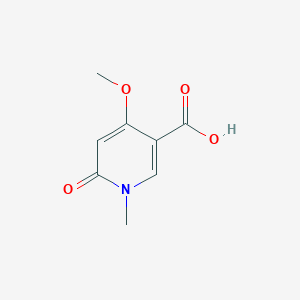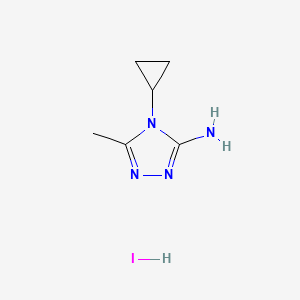
4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-羧酸
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” involves acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .科学研究应用
药物研究
该化合物是吡啶的衍生物,由于其多功能性和生物学意义,常用于新药设计。 它已在源自冬虫夏草的化合物中被发现,冬虫夏草以其广泛的药理活性而闻名,包括抗癌、抗炎和抗糖尿病作用 。 该化合物阻断AP-1介导的荧光素酶活性表明其在开发抗炎药物中的潜在作用 .
腐蚀抑制
该化合物已被研究用于其在腐蚀抑制方面的潜在应用。 涉及类似吡啶衍生物的研究表明其在保护金属免受腐蚀方面有效,这对于延长金属结构和部件的使用寿命至关重要 .
未来方向
The future directions for the study of “4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” could involve further exploration of its potential anti-inflammatory properties, as suggested by studies on similar compounds . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
作用机制
Target of Action
The primary target of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction inhibits the function of AP-1, thereby reducing the expression of genes regulated by this transcription factor .
Biochemical Pathways
The compound’s interaction with AP-1 affects the AP-1 signaling pathway . This pathway plays a crucial role in regulating a variety of cellular processes, including differentiation, proliferation, and apoptosis . By blocking AP-1 activity, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence these processes and their downstream effects .
Result of Action
The molecular and cellular effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are likely a result of the compound’s interaction with AP-1 and the subsequent changes in gene expression .
生化分析
Biochemical Properties
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The interaction between 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and NADPH oxidase can modulate the enzyme’s activity, leading to changes in ROS levels and oxidative stress within cells .
Cellular Effects
The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can alter cellular responses to external stimuli and stressors .
Molecular Mechanism
At the molecular level, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as transcription factors and receptors. For instance, this compound can bind to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in regulating immune responses and inflammation. By inhibiting NF-κB activity, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term exposure to 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cell function .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. By modulating these enzymes, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can affect the metabolism of other compounds and alter metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in specific tissues, affecting its overall bioavailability and activity .
属性
IUPAC Name |
4-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)6(13-2)3-7(9)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMFMHHYQPGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)






![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)



